REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1C(C2C=CC=C([N+]([O-])=O)C=2)C(C(OC)=O)=C(C)[NH:10][C:11]=1[CH2:12][CH3:13])=[O:5])[CH3:2]>C(O)C>[CH2:1]([O:3][C:4](=[O:5])[CH:6]=[C:11]([CH2:12][CH3:13])[NH2:10])[CH3:2]
|
Name
|
acetic ester petroleum
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
2-methyl-6-ethyl-4-(3'-nitrophenyl) 1,4-dihydropyridine-3,5-dicarboxylic acid 3-methyl ester 5-ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(C(=C(NC1CC)C)C(=O)OC)C1=CC(=CC=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C=C(N)CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.2 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |